(E)-3-(2-(Pyridin-4-yl)vinyl)aniline

Catalog No.
S15374247
CAS No.
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline

Product Name

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline

IUPAC Name

3-(2-pyridin-4-ylethenyl)aniline

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2

InChI Key

PUIXZBUXAZDNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound characterized by its unique structure that includes a pyridine ring and an aniline moiety. Its molecular formula is C13H12N2, and it features a vinyl group connecting the pyridine and aniline components. The compound's structure allows for potential interactions with various biological targets, making it of interest in medicinal chemistry.

  • Electrophilic Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
  • Vinyl Group Reactions: The vinyl group can engage in addition reactions with nucleophiles, leading to further functionalization.
  • Oxidation: Under oxidative conditions, (E)-3-(2-(Pyridin-4-yl)vinyl)aniline can be converted into corresponding quinone derivatives.

Research indicates that compounds similar to (E)-3-(2-(Pyridin-4-yl)vinyl)aniline may exhibit various biological activities, such as:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

The synthesis of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline can be achieved through several methods:

  • Heck Reaction: A common synthetic route involves the coupling of a pyridine derivative with an aryl halide using palladium catalysis.
  • Aldol Condensation: This method can be utilized to form the vinyl group by reacting appropriate aldehydes or ketones with aniline derivatives.

These synthetic approaches allow for the generation of the desired compound with varying degrees of efficiency and yield.

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline has several applications in different fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may serve as a building block for advanced materials, including polymers and dyes.
  • Chemical Research: It is used as a reagent in organic synthesis and as a model compound in studies exploring structure-activity relationships.

Several compounds share structural features with (E)-3-(2-(Pyridin-4-yl)vinyl)aniline, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
4-[2-(Pyridin-2-yl)ethyl]anilinePyridine ring attached to ethyl chain and anilinePosition of pyridine influences reactivity
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]anilineLong alkyl chain combined with pyridineUnique due to long alkyl chain enhancing lipid solubility
(Z)-N-(1-phenyl-2-(pyridin-2-yl)vinyl)anilineSimilar vinyl connection but different stereochemistryDifferent stereochemistry may affect biological activity

These compounds highlight the diversity within this class of chemicals while emphasizing the unique characteristics of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline, particularly its specific configuration and potential applications in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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